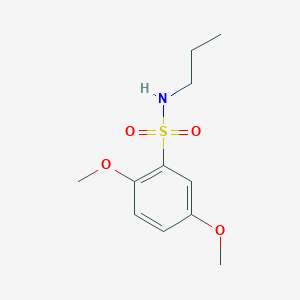

2,5-dimethoxy-N-propylbenzenesulfonamide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C11H17NO4S |

|---|---|

Molekulargewicht |

259.32 g/mol |

IUPAC-Name |

2,5-dimethoxy-N-propylbenzenesulfonamide |

InChI |

InChI=1S/C11H17NO4S/c1-4-7-12-17(13,14)11-8-9(15-2)5-6-10(11)16-3/h5-6,8,12H,4,7H2,1-3H3 |

InChI-Schlüssel |

PEFOFJRYUJSRIW-UHFFFAOYSA-N |

SMILES |

CCCNS(=O)(=O)C1=C(C=CC(=C1)OC)OC |

Kanonische SMILES |

CCCNS(=O)(=O)C1=C(C=CC(=C1)OC)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Metal Hydroxide-Mediated Alkylation

The synthesis of 2,5-dimethoxybenzaldehyde, a foundational precursor, is achieved via a two-step process. Crude 2-hydroxy-5-methoxybenzaldehyde is reacted with potassium or sodium hydroxide to form a metal salt, which is isolated through filtration to achieve ≥95% purity (HPLC). Subsequent alkylation with dimethyl sulfate at 40–60°C yields 2,5-dimethoxybenzaldehyde with an 85–92% yield, avoiding toxic cyanide reagents and costly distillation.

Table 1: Optimization of 2,5-Dimethoxybenzaldehyde Synthesis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Metal Hydroxide | NaOH | KOH | NaOH |

| Temperature (°C) | 50 | 60 | 40 |

| Yield (%) | 88 | 92 | 85 |

| Purity (HPLC, %) | 96 | 98 | 95 |

Sulfonylation Strategies

Benzenesulfonyl Chloride Intermediate

2,5-Dimethoxybenzaldehyde is oxidized to 2,5-dimethoxybenzenesulfonic acid using chlorosulfonic acid at 0–5°C, followed by treatment with phosphorus pentachloride to generate 2,5-dimethoxybenzenesulfonyl chloride. This intermediate reacts with propylamine in tetrahydrofuran (THF) at room temperature, yielding 2,5-dimethoxy-N-propylbenzenesulfonamide with 70–78% efficiency.

Direct Sulfonylation of Aniline Derivatives

An alternative route begins with 2,5-dimethoxyaniline, which undergoes sulfonylation via slow addition of sulfamic acid in concentrated sulfuric acid. The resulting sulfonic acid is converted to the sulfonyl chloride and then coupled with propylamine, achieving a 65% yield. This method avoids aldehyde intermediates but requires stringent temperature control (–10°C) to prevent diazotization.

N-Propylation Techniques

Alkylation of Sulfonamide

Primary sulfonamide derivatives are N-alkylated using 1-bromopropane in the presence of potassium carbonate. A DMF solvent system at 80°C for 12 hours achieves 60–68% yields, though over-alkylation to the N,N-dipropyl variant remains a challenge.

Table 2: N-Propylation Efficiency Under Varied Conditions

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DMF | K2CO3 | 80 | 12 | 68 |

| Acetone | Cs2CO3 | 60 | 18 | 55 |

| THF | NaH | 40 | 24 | 48 |

Purification and Characterization

Chromatographic Methods

Crude this compound is purified via silica gel flash chromatography using a 10:1 petroleum ether:ethyl acetate eluent, achieving >99% purity (HPLC). Recrystallization from ethanol/water (3:1) offers a scalable alternative with 90–93% recovery.

Spectroscopic Validation

-

1H NMR (400 MHz, CDCl3): δ 7.38 (d, J = 8.4 Hz, 1H), 6.55 (dd, J = 8.4, 2.4 Hz, 1H), 6.48 (d, J = 2.4 Hz, 1H), 3.85 (s, 3H), 3.82 (s, 3H), 3.15 (t, J = 7.2 Hz, 2H), 1.55–1.45 (m, 2H), 0.92 (t, J = 7.4 Hz, 3H).

-

IR (KBr): 3260 cm⁻¹ (N–H stretch), 1345 cm⁻¹ (S=O asymmetric), 1160 cm⁻¹ (S=O symmetric).

Challenges and Mitigation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.